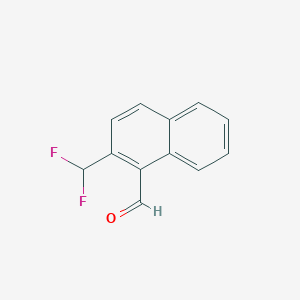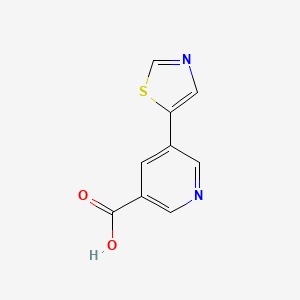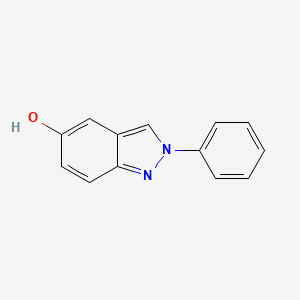
2-Amino-8-(2-aminopropan-2-yl)-1H-purin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-8-(2-aminopropan-2-yl)-1H-purin-6(7H)-one is a purine derivative with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group at the 2-position and an aminopropan-2-yl group at the 8-position of the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(2-aminopropan-2-yl)-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common method includes the alkylation of a purine precursor with an appropriate aminopropan-2-yl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-8-(2-aminopropan-2-yl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-Amino-8-(2-aminopropan-2-yl)-1H-purin-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-8-(2-aminopropan-2-yl)-1H-purin-6(7H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant that also contains a purine structure.
Uniqueness
2-Amino-8-(2-aminopropan-2-yl)-1H-purin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike adenine and guanine, this compound has additional functional groups that can participate in a wider range of chemical reactions and interactions.
Propiedades
Número CAS |
61684-23-9 |
|---|---|
Fórmula molecular |
C8H12N6O |
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
2-amino-8-(2-aminopropan-2-yl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C8H12N6O/c1-8(2,10)6-11-3-4(12-6)13-7(9)14-5(3)15/h10H2,1-2H3,(H4,9,11,12,13,14,15) |
Clave InChI |
KOXQJDDILCGRPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NC2=C(N1)C(=O)NC(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)-](/img/structure/B11893179.png)
![5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11893192.png)


![5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11893207.png)


![5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol](/img/structure/B11893236.png)


![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11893255.png)

